4-(2-Acetoxyacetyl)phenyl acetate
Overview
Description
4-(2-Acetoxyacetyl)phenyl acetate: is an organic compound with the molecular formula C12H12O5 . It is a synthetic intermediate used in various chemical syntheses. The compound is characterized by its white crystalline solid form and aromatic properties .
Mechanism of Action
Target of Action
4-(2-Acetoxyacetyl)phenyl acetate is a synthetic intermediate It’s used in the synthesis of phenethylamine metabolites , which are biogenic amines involved in various physiological functions.
Mode of Action
As a synthetic intermediate, it’s likely involved in chemical reactions that lead to the formation of phenethylamine metabolites .
Biochemical Pathways
Given its role in the synthesis of phenethylamine metabolites , it may indirectly influence pathways involving these metabolites.
Result of Action
Its primary role is as a synthetic intermediate in the production of phenethylamine metabolites .
Biochemical Analysis
Biochemical Properties
As a synthetic intermediate, it is primarily used in the synthesis of other compounds, such as phenethylamine metabolites
Metabolic Pathways
The metabolic pathways involving 4-(2-Acetoxyacetyl)phenyl acetate are not well-characterized. It is known to be a synthetic intermediate in the production of phenethylamine metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetoxyacetyl)phenyl acetate typically involves the acetylation of 4-hydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Acetoxyacetyl)phenyl acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used under basic conditions.
Major Products:
Oxidation: Formation of 4-(2-carboxyacetyl)phenyl acetate.
Reduction: Formation of 4-(2-hydroxyacetyl)phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(2-Acetoxyacetyl)phenyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme-catalyzed reactions and metabolic pathways involving acetylation and deacetylation processes .
Medicine: The compound is explored for its potential use in drug development, particularly in designing prodrugs that can be activated in vivo through enzymatic hydrolysis .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Comparison with Similar Compounds
4-Hydroxyacetophenone: A precursor in the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate.
4-Acetoxyacetophenone: Similar in structure but lacks the additional acetoxy group on the acetyl side chain.
Uniqueness: this compound is unique due to its dual acetoxy groups, which make it a versatile intermediate for various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from simpler acetophenone derivatives .
Properties
IUPAC Name |
[2-(4-acetyloxyphenyl)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-8(13)16-7-12(15)10-3-5-11(6-4-10)17-9(2)14/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGKCTFMRDCXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195315 | |
Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42528-99-4 | |
Record name | 2-(Acetyloxy)-1-[4-(acetyloxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42528-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042528994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-acetoxyacetyl)phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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